molecular formula C6H13NO B1265470 Dimethylaminoethyl vinyl ether CAS No. 3622-76-2

Dimethylaminoethyl vinyl ether

Cat. No. B1265470
CAS RN: 3622-76-2
M. Wt: 115.17 g/mol
InChI Key: JWCDUUFOAZFFMX-UHFFFAOYSA-N
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Description

Dimethylaminoethyl vinyl ether is an ester of acrylic acid carrying a functional group with basic properties . It is part of the family of vinyl polymers made from acrylate monomers . These are esters containing vinyl groups, which comprise two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .


Synthesis Analysis

Vinyl ethers can be easily prepared using a number of traditional synthetic protocols including a more sustainable and straightforward manner by reacting gaseous acetylene or calcium carbide with alcohols . For instance, 2-dimethylaminoethyl acrylate can be synthesized by trans-esterification with dimethyl amino-ethanol .


Molecular Structure Analysis

The molecular structure of Dimethylaminoethyl vinyl ether is represented by the linear formula: ( (CH3)2N (CH2CH2))2O . It has a molecular weight of 160.26 .


Chemical Reactions Analysis

The vinyl group in acrylates, such as Dimethylaminoethyl vinyl ether, is susceptible to polymerization . The carbonyl group carries myriad functionality using alcohols or amines . The resulting polymers are characterized with a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains .


Physical And Chemical Properties Analysis

Acrylates, including Dimethylaminoethyl vinyl ether, possess very diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They also have good weatherability and ozone resistance due to the absence of double bonds in their backbone .

Scientific Research Applications

Palladium-Catalyzed Reactions

  • Application : Dimethylaminoethyl vinyl ether has been used in palladium-catalyzed coupling reactions, demonstrating its utility in Heck/Suzuki domino diarylation reactions. This process involves the alpha, beta-diarylation-reduction of a dimethylaminoethyl substituted chelating vinyl ether, offering a novel approach in chemical synthesis (Alejandro Trejos et al., 2009).

Coloring Materials for Polyvinyl Chloride

  • Application : The complexes of dimethylaminoethyl vinyl ether with certain metal chlorides and bromides have been explored as coloring materials for poly(vinyl chloride). This research delves into the structural and thermal properties of these complexes, highlighting their potential in material science (J. R. Allan et al., 1990).

Biodegradable Polymer Modification

  • Application : Research has shown that dimethylaminoethyl vinyl ether can be used to alter the rate of surface degradation of linear aliphatic polyesters without affecting their bulk properties. This is achieved through functional group transformation, where surface ester linkages are converted to vinyl ether functionalities (L. M. Pratt & C. Chu, 1994).

Synthesis of π-Extended Coumarins

  • Application : Dimethylaminoethyl vinyl ether is involved in the synthesis of π-extended coumarin derivatives. This includes the preparation of vinyl ethers as reactive probes for Hg2+ ions, indicating its role in the development of reaction-based sensing systems (I. Kim et al., 2012).

Vinyl Ether Polymerization

  • Application : The compound has been studied in the context of the photocontrolled cationic polymerization of vinyl ethers. This research provides insights into the complex activation and deactivation steps in polymerization, highlighting the versatility of dimethylaminoethyl vinyl ether in polymer chemistry (Quentin Michaudel et al., 2017).

Synthetic Strategy in Polymer Chemistry

  • Application : Dimethylaminoethyl vinyl ether has been used in a synthetic strategy for incorporating cleavable functional groups into vinyl-based polymers. This approach enables the introduction of controlled degradability into widely used vinyl copolymer systems, underscoring its significance in advanced polymer design (J. Paulusse et al., 2009).

Safety And Hazards

Dimethylaminoethyl vinyl ether is a highly flammable liquid and vapor. It may cause drowsiness or dizziness and is harmful to aquatic life with long-lasting effects .

Future Directions

Recent progress in the synthesis and application of vinyl ethers as monomers for modern homo- and co-polymerization processes has been highlighted . The remarkably tunable chemistry of vinyl ethers allows designing and obtaining polymers with well-defined structures and controllable properties . Both vinyl ether homopolymerization and copolymerization systems are considered, and specific emphasis is given to the novel initiating systems and to the methods of stereocontrol .

properties

IUPAC Name

2-ethenoxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-8-6-5-7(2)3/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCDUUFOAZFFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031916
Record name 2-(Dimethylamino)ethyl vinyl ether
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylaminoethyl vinyl ether

CAS RN

3622-76-2, 31442-54-3
Record name Dimethylaminoethyl vinyl ether
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Record name Ether, 2-(N,N-dimethylamino)ethyl vinyl
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Record name Ethylamine, N,N-dimethyl-2-(vinyloxy)-
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Record name Dimethylaminoethyl vinyl ether
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Record name 2-(Dimethylamino)ethyl vinyl ether
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Record name N,N-DIMETHYL-2-(VINYLOXY)-ETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Stadler, H von Schenck, KSA Vallin… - Advanced Synthesis …, 2004 - Wiley Online Library
… (i) Dimethylaminoethyl vinyl ether (1a)vs.diethylaminoethyl vinyl ether (1b): GC/MS analysis of the product mixture showed clearly that the formation of dimethyl derivative 3b was …
Number of citations: 36 onlinelibrary.wiley.com
T MORITANI - tmoritani.com
… N-vinyl succinimide,12,13 4-vinyl imidazole,14 2-methyl-1-vinyl imidazole(MVI)15-17 and dimethylaminoethyl vinyl ether(AE).The last two monomers have been investigated in this …
Number of citations: 2 www.tmoritani.com
T Moritani, J Yamauchi - Polymer, 1998 - Elsevier
Various methods for modifying poly(vinyl alcohol) with cationic groups have been investigated using two cationic reagents and 10 cationic monomers. The cationic monomers of …
Number of citations: 21 www.sciencedirect.com
H Booth, AH Bostock, NC Franklin… - Journal of the …, 1978 - pubs.rsc.org
… Repetition of this decomposition gave a mixture consisting of (3-dimethylaminoethyl vinyl ether (19) (97 & 2y0) and 4-methylmorpholine (30) (3 2%). (3-Elimination in the morpholine …
Number of citations: 9 pubs.rsc.org
Y Shen - 2001 - macsphere.mcmaster.ca
Atom transfer radical polymerization (ATRP), a transition metal-mediated living radical polymerization, has been developed as a powerful tool for synthesizing polymers of controlled …
Number of citations: 3 macsphere.mcmaster.ca

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